molecular formula C9H13N2O14P3 B056950 3'-Keto-2'-deoxyuridine 5'-triphosphate CAS No. 117098-38-1

3'-Keto-2'-deoxyuridine 5'-triphosphate

Cat. No.: B056950
CAS No.: 117098-38-1
M. Wt: 466.13 g/mol
InChI Key: BRVUPLSOIDPVFS-UHFFFAOYSA-N
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Description

Contextualizing 3'-Keto-2'-deoxyuridine 5'-triphosphate as a Transient Species in Nucleotide Biochemistry

3'-Keto-2'-deoxyuridine 5'-triphosphate is not a stable, readily isolated component of cellular nucleotide pools. Instead, it is recognized as a transient, unstable intermediate that is formed during specific enzymatic reactions. Its significance lies in its role as a key mechanistic intermediate in the reaction catalyzed by ribonucleoside triphosphate reductase (RTPR) from the bacterium Lactobacillus leichmannii. nih.gov This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA, by reducing the 2'-hydroxyl group of ribonucleotides.

The formation of 3'-Keto-2'-deoxyuridine 5'-triphosphate was identified through studies using a substrate analogue, 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate (ClUTP). nih.gov The enzyme converts ClUTP into two products: the expected 2'-deoxyuridine (B118206) 5'-triphosphate (dUTP) and the unstable 3'-keto-dUTP. The inherent instability of the keto compound necessitates specialized techniques for its detection and characterization, highlighting the challenges and importance of studying such transient species in biochemistry.

Significance of Unstable Intermediates in Enzymatic Reaction Mechanisms

The study of unstable intermediates is fundamental to understanding how enzymes achieve their remarkable catalytic efficiency and specificity. These short-lived molecules represent distinct steps along the reaction pathway, and their identification can confirm or refute proposed catalytic mechanisms. Trapping and characterizing these intermediates provide a "snapshot" of the chemical transformations occurring within the enzyme's active site.

Overview of Academic Research Perspectives on 3'-Keto-2'-deoxyuridine 5'-triphosphate

Academic research on 3'-Keto-2'-deoxyuridine 5'-triphosphate is primarily centered on its role in elucidating the mechanism of ribonucleotide reductases. The seminal work in this area, published in 1988 by Ashley, Harris, and Stubbe, provided the first direct evidence for the formation of this keto intermediate. nih.gov This research was pivotal in demonstrating a 3',2'-hydrogen transfer during the reaction, a key insight into the enzyme's catalytic strategy.

The study employed a clever experimental design to overcome the instability of the 3'-keto-dUTP. By including the reducing agent sodium borohydride (B1222165) (NaBH₄) in the reaction mixture, the researchers were able to "trap" the keto intermediate as it was formed by reducing it to a stable alcohol. nih.gov The subsequent analysis of the stable, reduced products allowed for the definitive identification of the transient 3'-keto precursor.

While direct research focusing exclusively on 3'-Keto-2'-deoxyuridine 5'-triphosphate has been limited since this foundational study, its significance is embedded in the broader understanding of ribonucleotide reductase mechanisms. The findings from the 1988 paper are frequently cited in reviews and textbook chapters discussing this class of enzymes, solidifying the role of the 3'-keto intermediate as an accepted part of the catalytic pathway for certain substrate analogues. More recent research on ribonucleotide reductases has focused on other aspects, such as the radical transfer pathway and the development of inhibitors for therapeutic purposes, but the fundamental mechanistic insights provided by the study of intermediates like 3'-keto-dUTP remain critical to the field. nih.govnih.gov

The table below summarizes the key findings from the trapping experiment that identified 3'-Keto-2'-deoxyuridine 5'-triphosphate.

Experimental ConditionProducts FormedProduct RatioKey Inference
Enzymatic reaction of ClUTP with ribonucleoside triphosphate reductase in the presence of NaBH₄xylo-dUTP and dUTP4:1The formation of xylo-dUTP confirms the presence of a 3'-keto intermediate, which is reduced by NaBH₄.

Further isotopic labeling studies using [3'-³H]ClUTP provided more detailed insights into the hydrogen transfer mechanism. The distribution of the tritium (B154650) label in the final products after trapping and degradation is detailed below.

Isolated Product (after phosphatase treatment)Position of ³H LabelPercentage of Label at Position
xylo-dU2'(S)98.6%
2'(R)1.5%
dU2'(S)89.6%
2'(R)1.4%
3' (inferred)9%

These data support a model where the enzyme produces a mixture of dUTP and the unstable 3'-keto-dUTP, with the latter being the predominant product from the substrate analogue ClUTP. nih.gov The hydrogen originally at the 3'-position of ClUTP is transferred to the 2'(S)-position during the formation of the 3'-keto intermediate. nih.gov

Properties

CAS No.

117098-38-1

Molecular Formula

C9H13N2O14P3

Molecular Weight

466.13 g/mol

IUPAC Name

[[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H13N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)

InChI Key

BRVUPLSOIDPVFS-UHFFFAOYSA-N

SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O

Synonyms

3'-keto-2'-deoxyuridine 5'-triphosphate
3-KDUTP

Origin of Product

United States

Enzymatic Formation and Reaction Mechanisms of 3 Keto 2 Deoxyuridine 5 Triphosphate

Generation via Ribonucleotide Reductase (RNR) Catalysis

Ribonucleotide reductases are central to DNA synthesis and repair, as they are responsible for the de novo production of all four deoxyribonucleotides. researchgate.net The conversion of ribonucleotides to deoxyribonucleotides proceeds through a highly conserved reaction mechanism involving a 3'-keto-deoxynucleotide intermediate. nih.gov

Role of Ribonucleoside Triphosphate Reductase (RTPR) in the Formation of 3'-Keto-2'-deoxyuridine 5'-triphosphate

Ribonucleoside Triphosphate Reductase (RTPR) is a class of RNR that specifically utilizes ribonucleoside triphosphates as substrates. wikipedia.org A well-studied example is the RTPR from Lactobacillus leichmannii, which is a class II RNR. nih.gov This enzyme has been instrumental in elucidating the formation of 3'-keto-deoxynucleotide intermediates. Studies using substrate analogues, such as 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate (ClUTP), have demonstrated that the RTPR from L. leichmannii converts this analogue into products that include the unstable 3'-keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP). This intermediate is highly reactive and can be trapped by reducing agents like sodium borohydride (B1222165) for detection and characterization.

These studies provide direct evidence for the enzyme's capacity to generate a 3'-keto intermediate. The mechanism involves the transfer of the 3'-hydrogen to the 2' position during the formation of 3'-keto-dUTP from the chlorinated analogue.

Position of 3'-Keto-2'-deoxyuridine 5'-triphosphate as an Intermediate in the Ribonucleotide Reduction Pathway

The ribonucleotide reduction pathway is a multi-step process initiated by the generation of a radical within the RNR enzyme. This radical then abstracts a hydrogen atom from the 3' position of the ribose sugar of the bound ribonucleotide substrate. This creates a 3'-radical on the substrate, which is a key step leading to the cleavage of the 2'-hydroxyl group.

Specificity of RNRs for Triphosphate Substrates Leading to 3'-Keto-2'-deoxyuridine 5'-triphosphate Production

Ribonucleotide reductases are categorized into three main classes (I, II, and III) based on their structure and mechanism of radical generation. wikipedia.org A significant distinction among these classes is their specificity for the phosphorylation state of their substrates. researchgate.net

Class I RNRs , found in eukaryotes and many bacteria, are generally specific for ribonucleoside diphosphates (NDPs). researchgate.net

Class II RNRs , which are adenosylcobalamin-dependent, can utilize either ribonucleoside diphosphates or triphosphates (NTPs). wikipedia.orgresearchgate.net The RTPR from Lactobacillus leichmannii is a prime example of a Class II RNR that prefers triphosphate substrates. researchgate.net

Class III RNRs , found in anaerobic organisms, are strictly specific for ribonucleoside triphosphates. researchgate.net

Therefore, the direct enzymatic production of 3'-Keto-2'-deoxyuridine 5'-triphosphate from uridine (B1682114) 5'-triphosphate (UTP) is carried out by Class II and Class III RNRs. The specificity for triphosphate substrates is determined by the architecture of the enzyme's active site, which must accommodate the additional phosphate (B84403) group. researchgate.net Allosteric regulation, through the binding of effector molecules like ATP or dATP, also plays a crucial role in controlling the substrate specificity of RNRs, ensuring a balanced supply of the four different deoxyribonucleotides for DNA synthesis. pnas.orgmdpi.com

Table 1: Substrate Specificity of RNR Classes

RNR Class Primary Substrate Example Organism/System
Class I Ribonucleoside diphosphates (NDPs) Eukaryotes, E. coli
Class II Ribonucleoside triphosphates (NTPs) or diphosphates (NDPs) Lactobacillus leichmannii
Class III Ribonucleoside triphosphates (NTPs) Anaerobic bacteria, bacteriophages

Radical Mechanisms Underlying 3'-Keto-2'-deoxyuridine 5'-triphosphate Formation

The conversion of ribonucleotides to deoxyribonucleotides is a chemically challenging reaction that relies on a free radical mechanism. wikipedia.org This process is initiated by a stable radical cofactor within the RNR enzyme, which then generates a transient radical species in the active site to directly interact with the substrate.

Thiyl Radical Initiation and Subsequent Substrate Attack

Across all classes of RNRs, a conserved cysteine residue in the active site is transiently oxidized to a thiyl radical (S•). nih.gov This highly reactive thiyl radical initiates the catalytic cycle by abstracting the 3'-hydrogen atom from the ribose moiety of the bound ribonucleotide substrate. mdpi.comnih.gov The generation of this initial thiyl radical differs between the RNR classes, involving a diiron-tyrosyl radical in Class I, adenosylcobalamin in Class II, and a glycyl radical in Class III enzymes. pnas.org

Once formed, the thiyl radical is positioned to attack the C-H bond at the 3' position of the ribose. This hydrogen atom abstraction is a critical step that transforms the stable ribonucleotide into a highly reactive substrate radical, setting the stage for the subsequent chemical transformations. nih.gov

Formation of Ribonucleotide 3'-Radicals and Ketyl (Alpha-Oxoalkyl) Radicals as Precursors to 3'-Keto-deoxynucleotides

The abstraction of the 3'-hydrogen atom by the thiyl radical generates a ribonucleotide 3'-radical. nih.gov This intermediate is the first in a series of radical species formed on the substrate during the reduction process. The formation of the 3'-radical facilitates the cleavage of the C2'-OH bond.

Following the formation of the 3'-radical, the 2'-hydroxyl group is protonated and eliminated as a water molecule. This leads to the formation of a 3'-keto-2'-radical cation intermediate. nih.gov This species, also described as a ketyl or alpha-oxoalkyl radical, is a key precursor to the 3'-keto-deoxynucleotide. The radical character is now shared between the C2' and C3' positions. This intermediate is then reduced by a pair of cysteine residues in the active site, which donate two hydrogen atoms. This reduction process quenches the radical and forms the stable, albeit transient, 3'-keto-2'-deoxyuridine 5'-triphosphate. nih.gov This intermediate is then further reduced to the final 2'-deoxyuridine (B118206) 5'-triphosphate product.

Table 2: Key Radical Species in the Formation of 3'-Keto-2'-deoxyuridine 5'-triphosphate

Radical Species Role in the Reaction Mechanism
Thiyl Radical (Cys-S•) Initiates the reaction by abstracting the 3'-hydrogen from the ribose.
Ribonucleotide 3'-Radical The first radical intermediate formed on the substrate.
3'-Keto-2'-Radical Cation (Ketyl Radical) A key intermediate formed after the elimination of the 2'-hydroxyl group.

Proton-Coupled Electron Transfer Events in the Conversion to 3'-Keto-deoxynucleotides

The conversion of ribonucleotides to 3'-keto-deoxynucleotides, a key step in the biosynthesis of deoxyribonucleotides, is a complex process that relies on radical chemistry. nih.gov Central to this transformation are proton-coupled electron transfer (PCET) events, which are fundamental mechanisms in biological redox catalysis. princeton.edunih.govnih.gov PCET involves the concerted transfer of an electron and a proton in a single elementary step. princeton.edunih.gov This mechanism is crucial as it allows the enzyme to circumvent high-energy intermediates that would be formed if the electron and proton were transferred sequentially. nih.gov

In the context of ribonucleotide reductase (RNR), PCET facilitates the generation and transfer of a radical from a cofactor to the enzyme's active site, and ultimately to the substrate. nih.gov The oxidation of an active site cysteine residue to a thiyl radical is a critical initiating event. This radical then abstracts the 3'-hydrogen atom from the ribose moiety of the nucleotide substrate, such as uridine 5'-triphosphate, to form a 3'-ribonucleotide radical. The subsequent steps leading to the 3'-keto intermediate involve carefully orchestrated electron and proton movements. The use of a concerted PCET pathway ensures the efficiency and specificity of the reaction, regulating the redox potential and avoiding undesirable side reactions. rsc.orgacs.org The protein environment, including the hydrogen-bonding network surrounding the active site, plays a significant role in tuning these PCET reactions. mit.edu

Involvement of the Adenosylcobalamin Cofactor in Radical Generation for 3'-Keto-deoxynucleotide Synthesis

In Class II ribonucleotide reductases, found in various bacteria and archaea, the generation of the initial radical species is dependent on the adenosylcobalamin (AdoCbl, or coenzyme B12) cofactor. ebi.ac.ukwikipedia.org This cofactor's primary role is to serve as a source of a highly reactive 5'-deoxyadenosyl radical. acs.orgnih.govoatext.com The catalytic cycle is initiated by the homolytic cleavage of the relatively weak cobalt-carbon (Co-C) bond within the AdoCbl cofactor. oatext.comacs.org

This bond scission is triggered by substrate binding to the enzyme and results in the formation of cob(II)alamin and the 5'-deoxyadenosyl radical. nih.govacs.org The highly reactive 5'-deoxyadenosyl radical then abstracts a hydrogen atom from a specific cysteine residue in the active site of the enzyme. This event generates a protein-based thiyl radical and 5'-deoxyadenosine. acs.orgacs.orgnih.gov It is this thiyl radical that directly participates in the catalytic reduction of the ribonucleotide substrate by abstracting the 3'-hydrogen atom, initiating the formation of the 3'-keto-deoxynucleotide intermediate. acs.orgnih.gov The enzyme facilitates a dramatic acceleration of the Co-C bond cleavage, a process that is entropically driven. nih.gov Structural studies reveal that direct interactions between the cofactor and the substrate help to properly position the components and "lock in" the active site for efficient radical transfer. acs.orgacs.org

Hydrogen Transfer Dynamics During 3'-Keto-2'-deoxyuridine 5'-triphosphate Formation

Analysis of 3'-2' Hydrogen Transfer Events from Substrate Analogues

The intricate mechanism of hydrogen transfer during the formation of 3'-keto intermediates has been elucidated through the use of substrate analogues. A pivotal study utilized 2'-chloro-2'-deoxyuridine 5'-triphosphate (ClUTP) with the ribonucleoside triphosphate reductase from Lactobacillus leichmannii. nih.govacs.org This enzyme converts ClUTP into two products: 2'-deoxyuridine triphosphate (dUTP) and the unstable 3'-keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP). nih.gov

In this experiment, the 3'-keto-dUTP product was trapped by reduction with sodium borohydride (NaBH₄), yielding a mixture of xylo-dUTP and dUTP. By using [3'-³H]ClUTP, the researchers were able to trace the path of the hydrogen (tritium) atom originally at the 3'-position of the substrate analogue. nih.gov Degradation of the resulting nucleosides revealed that the tritium (B154650) had been transferred specifically to the 2'(S) position during the formation of 3'-keto-dUTP. nih.gov This finding provides direct evidence for a stereospecific 3'-2' hydrogen transfer event as a key part of the reaction mechanism. nih.gov

Distribution of ³H Label Following Reaction of [3'-³H]ClUTP with Ribonucleoside Triphosphate Reductase and NaBH₄ Trapping nih.gov
Isolated NucleosidePosition of ³H LabelPercentage of Label at Position
xylo-dU2'(S)98.6%
2'(R)1.5%
dU2'(S)89.6%
2'(R)1.4%
3' (inferred)~9%

Isotopic Labeling Approaches in Elucidating Hydrogen Migration Pathways

Isotopic labeling is a powerful technique for deciphering the mechanisms of enzymatic reactions, particularly those involving the transfer of hydrogen. nih.gov In the study of 3'-keto-2'-deoxyuridine 5'-triphosphate formation, the use of tritium (³H), a radioactive isotope of hydrogen, at the 3'-position of the substrate analogue ClUTP ([3'-³H]ClUTP) was instrumental. nih.gov This approach allowed for the direct tracking of the hydrogen atom's migration during catalysis. nih.govnih.gov

The results from the [3'-³H]ClUTP experiment conclusively demonstrated that the 3'-hydrogen is not lost to the solvent but is instead intramolecularly transferred to the 2'-position. nih.gov Such experiments, which measure kinetic isotope effects (KIEs) and trace the fate of labels, are fundamental to distinguishing between different possible reaction pathways. nih.gov For example, a large KIE (where the reaction rate is slower with a heavier isotope) can suggest that hydrogen transfer is a rate-determining step and may provide evidence for quantum mechanical tunneling. nih.gov In the context of ribonucleotide reductases, isotopic labeling has been applied not only to substrates but also to the protein itself to probe structural changes and hydrogen bonding networks that facilitate catalysis. nih.gov These methods provide a detailed map of the hydrogen migration pathways essential for the conversion of ribonucleotides to their deoxyribonucleotide counterparts. nih.gov

Role of 3 Keto 2 Deoxyuridine 5 Triphosphate in Enzyme Inactivation Pathways

Mechanism-Based Inactivation of Ribonucleotide Reductases

Mechanism-based inactivation begins when the enzyme binds a substrate analogue and initiates its catalytic process. Instead of producing a normal product, the enzyme generates a reactive species that ultimately leads to its own demise.

3'-Keto-2'-deoxyuridine 5'-triphosphate as an Unstable Product Leading to Inactivation

The enzymatic processing of ClUTP by ribonucleotide reductase leads to the formation of 3'-keto-2'-deoxyuridine 5'-triphosphate (3'-keto-dUTP) as a key, albeit unstable, product. nih.govnih.gov The formation of this 2'-deoxy-3'-ketonucleotide occurs through a mechanism involving a net 1,2 hydrogen shift, where the hydrogen originally at the 3'-position of ClUTP is transferred to the 2'-position. semanticscholar.org The presence of this ketone intermediate can be confirmed by trapping it through reduction with sodium borohydride (B1222165) (NaBH₄), which converts it into a more stable mixture of xylo-dUTP and dUTP. nih.gov The inherent instability of 3'-keto-dUTP is central to the inactivation process, as it rapidly decomposes to generate the species ultimately responsible for inactivating the enzyme. nih.govnih.gov

Subsequent Decomposition and Enzymatic Consequences

The generation of the unstable 3'-keto-dUTP within the enzyme's active site is followed by a series of chemical transformations that result in irreversible damage to the protein.

Formation of 2-Methylene-3(2H)-furanone from 3'-Keto-2'-deoxyuridine 5'-triphosphate Decomposition

The unstable 3'-keto-dUTP intermediate undergoes a rapid, non-enzymatic decomposition. nih.gov This decomposition involves the β-elimination of the uracil base and the triphosphate group. fiu.edunih.gov The result of this cascade is the formation of 2-methylene-3(2H)-furanone, a highly reactive Michael acceptor. nih.govfiu.edunih.gov The identity of this furanone has been confirmed by trapping it with reagents like ethanethiol and comparing the resulting adduct to chemically synthesized standards via NMR spectroscopy. nih.govsemanticscholar.org The generation of 2-methylene-3(2H)-furanone is a critical step, as this small molecule is the primary agent responsible for the covalent modification of the enzyme. fiu.edunih.gov

Protein Alkylation and Active Site Modification Induced by Decomposition Products

The inactivation of ribonucleotide reductase is a direct consequence of alkylation by the generated 2-methylene-3(2H)-furanone. nih.govfiu.edu This reactive furanone covalently modifies the enzyme, leading to its inactivation. fiu.edu Studies using radiolabeled ClUTP have shown that the sugar portion of the nucleotide becomes covalently bound to the enzyme. nih.gov Both subunits of the E. coli enzyme can be covalently labeled during this process. semanticscholar.org This alkylation event modifies the enzyme's active site, rendering it catalytically inactive. nih.gov Following the initial rapid inactivation via alkylation, a slower process can occur, resulting in the formation of a new chromophore on the protein that absorbs light near 320 nm. nih.gov

Stoichiometry of Enzyme Labeling and Correlated Inactivation

The relationship between the amount of covalent modification and the degree of enzyme inactivation has been investigated quantitatively. Studies on the ribonucleoside triphosphate reductase (RTPR) from L. leichmannii have revealed important details about the stoichiometry of this process.

At high enzyme concentrations, the addition of one equivalent of [5'-³H]ClUTP resulted in the binding of 0.9 equivalents of the radiolabel to the protein, which corresponded to an 83% loss of enzyme activity. nih.gov This suggests that the alkylation of a single site may be sufficient to inactivate the enzyme. nih.gov However, the amount of labeling on the enzyme can increase with higher concentrations of ClUTP, reaching a maximum of approximately four labels per enzyme molecule, without a proportional increase in inactivation. nih.gov

The formation of the 320 nm chromophore, which occurs after the initial alkylation, appears to reach its maximum extent upon the first alkylation event, indicating that only one of the potential alkylation sites is capable of undergoing this subsequent reaction. nih.gov

Stoichiometry of Ribonucleotide Reductase Inactivation by ClUTP Analogues
Enzyme SourceInactivatorLabels Bound per Enzyme MoleculeResulting InactivationReference
L. leichmannii[5'-³H]ClUTP0.983% nih.gov
L. leichmannii[5'-³H]ClUTP~4 (maximum)Not proportionally increased beyond initial inactivation nih.gov
E. coli (B1 subunit)[5'-³H]ClUDP4.6Inactive nih.gov
E. coli (B1 subunit)[3'-³H]ClUDP0.96Inactive nih.gov

Formation of Protein-Associated Chromophores upon Inactivation

The inactivation of ribonucleoside triphosphate reductase by the substrate analog 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate proceeds through the enzymatic formation of the highly reactive and unstable intermediate, 3'-keto-2'-deoxyuridine 5'-triphosphate. This keto-nucleotide is central to the subsequent events leading to the covalent modification of the enzyme and the appearance of a characteristic chromophore.

The process unfolds through a series of well-defined chemical steps. The unstable 3'-keto-2'-deoxyuridine 5'-triphosphate undergoes decomposition to yield a highly electrophilic species, 2-methylene-3(2H)-furanone. This reactive Michael acceptor then acts as an alkylating agent, forming a covalent bond with a nucleophilic residue within the enzyme's active site.

Following this initial alkylation, a slower, secondary reaction occurs, giving rise to a new protein-associated chromophore. Model studies have been instrumental in elucidating the structure of this chromophore. The evidence strongly suggests that an amino group from an amino acid side chain on the enzyme adds to the enzyme-bound furanone. This is followed by a ring-opening of the furanone and subsequent tautomerization, resulting in the formation of a stable β-aminoenone structure. This conjugated system is responsible for the observed absorption of light in the near-UV region.

Detailed Research Findings

Research has demonstrated that the formation of this protein-associated chromophore is a direct consequence of the inactivation process. Spectroscopic analysis of the inactivated enzyme reveals a new absorbance maximum, providing a convenient method to monitor the inactivation kinetics.

While the exact amino acid residue responsible for the formation of the β-aminoenone chromophore in Lactobacillus leichmannii ribonucleoside triphosphate reductase has not been definitively identified in the available literature, studies on the active site of this enzyme have identified the presence of redox-active thiols, specifically cysteine residues, as well as conserved asparagine residues. The nucleophilic nature of the thiol group of cysteine or the amino group of a lysine or other suitable residue makes them prime candidates for the reaction with the 2-methylene-3(2H)-furanone intermediate.

The spectral properties of the resulting β-aminoenone chromophore have been characterized, exhibiting a distinct absorption profile that is sensitive to the local environment and pH.

Interactive Data Tables

Table 1: Spectral Properties of the Protein-Associated Chromophore

PropertyValueConditions
Absorption Maximum (λmax)~320 nmNeutral pH
Molar Extinction Coefficient (ε)Data not available-

Table 2: Proposed Mechanism of Chromophore Formation

StepDescriptionKey Intermediates
1Enzymatic conversion of 2'-chloro-2'-deoxyuridine 5'-triphosphate3'-Keto-2'-deoxyuridine 5'-triphosphate
2Decomposition of the keto-nucleotide2-methylene-3(2H)-furanone
3Alkylation of an enzyme nucleophileCovalent enzyme-furanone adduct
4Nucleophilic attack by an amino acid residue-
5Ring-opening and tautomerizationβ-aminoenone chromophore

Mechanistic and Kinetic Investigations of 3 Keto 2 Deoxyuridine 5 Triphosphate Reactivity

Trapping and Stabilization Methodologies for Unstable Intermediates

Due to the transient nature of 3'-Keto-2'-deoxyuridine 5'-triphosphate, direct observation and characterization are challenging. To overcome this, researchers employ trapping methodologies to convert the unstable intermediate into a more stable, analyzable form.

Chemical Trapping Techniques (e.g., Sodium Borohydride (B1222165) Reduction)

A primary chemical trapping technique for 3'-Keto-2'-deoxyuridine 5'-triphosphate involves reduction with sodium borohydride (NaBH₄). This method is particularly effective in the context of enzymatic reactions where the keto intermediate is generated in situ.

In studies involving the ribonucleoside triphosphate reductase from Lactobacillus leichmannii, the substrate analog 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate (ClUTP) is converted into a mixture of 2'-deoxyuridine (B118206) 5'-triphosphate (dUTP) and the unstable 3'-Keto-2'-deoxyuridine 5'-triphosphate. nih.gov The presence of sodium borohydride in the reaction mixture allows for the immediate reduction of the ketone group on the 3'-position of the sugar moiety as it is formed.

This reduction is not stereospecific and results in the formation of two different stable alcohol products. The primary products of this trapping reaction are xylo-dUTP and dUTP, typically observed in a 4:1 ratio. nih.gov The formation of these products confirms the transient existence of the 3'-keto intermediate. Further analysis of the distribution of isotopes, when using substrates like [3'-³H]ClUTP, has been instrumental in elucidating the stereochemistry of the enzymatic reaction and the subsequent reduction. nih.gov

Kinetic Analyses of Enzyme-Mediated Reactions Involving 3'-Keto-2'-deoxyuridine 5'-triphosphate Precursors

The formation of 3'-Keto-2'-deoxyuridine 5'-triphosphate is often a result of enzymatic activity on a precursor molecule. Kinetic analysis of these reactions provides valuable information about the efficiency and mechanism of the enzyme. The ribonucleoside triphosphate reductase from Lactobacillus leichmannii serves as a key example in the study of the formation of this intermediate from its precursor, 2'-chloro-2'-deoxyuridine 5'-triphosphate (ClUTP).

The interaction between the enzyme and ClUTP is complex, leading to both the formation of the 3'-keto intermediate and the inactivation of the enzyme itself. Kinetic studies have focused on measuring the rates of various processes that occur upon incubation of the enzyme with ClUTP.

One key kinetic parameter that has been measured is the rate of tritium (B154650) (³H₂O) release when using [3'-³H]2'-chloro-2'-deoxyuridine 5'-triphosphate as the substrate. This release is directly related to the enzymatic conversion of the substrate.

EnzymeSubstrateMeasured ProcessRate (µmol/min/mg)Reference
Ribonucleotide Reductase (Lactobacillus leichmannii)[3'-³H]2'-chloro-2'-deoxyuridine 5'-triphosphate (CldUTP)³H₂O Release0.19 nih.gov
Ribonucleotide Reductase (Lactobacillus leichmannii)UTPUTP Reduction0.24 nih.gov

The rate of ³H₂O release from [3'-³H]CldUTP (0.19 µmol/min/mg) is nearly identical to the rate of the natural substrate UTP reduction (0.24 µmol/min/mg), suggesting that the initial steps of the reaction with the chlorinated analog are not significantly slower than the natural process. nih.gov

Further kinetic investigations have revealed that the inactivation of the enzyme by ClUTP is due to alkylation by 2-methylene-3(2H)-furanone, which is a decomposition product of 3'-Keto-2'-deoxyuridine 5'-triphosphate. The stoichiometry of this inactivation has been studied as a function of the ratio of ClUTP to the enzyme. At high enzyme concentrations, one equivalent of [5'-³H]ClUTP leads to the binding of approximately 0.9 equivalents of the radiolabel to the protein and results in 83% inactivation. Interestingly, while the amount of labeling increases with higher concentrations of ClUTP, the degree of inactivation does not increase proportionally, suggesting that alkylation at a single site may be sufficient for inactivation.

Broader Implications in Nucleotide Metabolism and Enzyme Catalysis Research

Contribution to Understanding Ribonucleotide Reductase Mechanism and Evolution

The elucidation of the role of 3'-keto-2'-deoxyuridine 5'-triphosphate has been pivotal in deciphering the catalytic mechanism of ribonucleotide reductases (RNRs), the enzymes responsible for the conversion of ribonucleotides to deoxyribonucleotides—a process essential for DNA synthesis and repair. mit.eduresearchgate.net The formation of this 3'-keto intermediate is a key step in the complex, radical-based chemistry that defines RNR activity. mit.edu

The currently accepted mechanism for nucleotide reduction by RNR involves the abstraction of the 3'-hydrogen atom from the ribonucleotide substrate by a thiyl radical (Cys439 in E. coli), a process facilitated by a nearby glutamate (B1630785) residue (E441). mit.edu This initial step generates a 3'-radical on the substrate, which then leads to the formation of the 3'-keto-2'-radical intermediate with the concurrent loss of water. mit.edu The subsequent reduction of this intermediate at the 2'-position, followed by the return of a hydrogen atom to the 3'-position, yields the final deoxyribonucleotide product. mit.edu

Studies using substrate analogues, such as 2'-chloro-2'-deoxyuridine (B1294582) 5'-triphosphate (ClUTP), have been instrumental in trapping and identifying the 3'-keto intermediate. nih.gov When the ribonucleoside triphosphate reductase from Lactobacillus leichmannii processes ClUTP, it forms 3'-keto-2'-deoxyuridine 5'-triphosphate. nih.gov This unstable product can be captured by reduction with sodium borohydride (B1222165), providing concrete evidence for its existence and central role in the reaction. nih.gov

The universal conservation of a cysteine residue at the active site across all three classes of RNRs, which is believed to generate the initiating thiyl radical, points to a common evolutionary origin. researchgate.net The fundamental mechanism, involving the formation of a 3'-keto intermediate, appears to be a shared feature, suggesting that the diverse classes of RNRs have evolved from a common ancestral reductase, adapting their radical-generating cofactors to different metabolic and environmental contexts. researchgate.net

Insights into General Radical-Mediated Enzymatic Transformations

The investigation of 3'-keto-2'-deoxyuridine 5'-triphosphate formation and processing by RNR has significantly advanced our understanding of radical-mediated enzymatic reactions in general. These enzymes, often belonging to the radical SAM (S-adenosyl-L-methionine) superfamily, utilize highly reactive radical intermediates to catalyze chemically challenging transformations, frequently involving the functionalization of unactivated C-H bonds. nih.govwikipedia.org

The mechanism of RNR, which proceeds through a substrate-based radical, provides a classic example of how enzymes can control the high reactivity of radical species to achieve specific chemical outcomes. mit.edu The generation of the 5'-deoxyadenosyl radical from SAM by radical SAM enzymes is a common strategy to initiate catalysis by abstracting a hydrogen atom from the substrate. nih.govnih.govuni.lu In the case of RNR, a protein-based thiyl radical serves a similar purpose, initiating a cascade of radical transformations that culminate in the formation of the deoxyribonucleotide. mit.eduresearchgate.net

The study of the 3'-keto intermediate highlights several key principles of radical-mediated catalysis:

Specificity of Hydrogen Abstraction: The enzyme precisely targets the 3'-hydrogen of the ribose, demonstrating the high degree of control exerted by the active site architecture. mit.edu

Stabilization of Reactive Intermediates: The enzyme environment must stabilize the transient radical and keto intermediates to prevent unwanted side reactions.

Controlled Radical Propagation: The radical is transferred through a series of well-defined steps, ensuring the desired chemical transformation occurs efficiently.

These principles are not unique to RNR but are applicable to a wide range of radical enzymes involved in diverse biological processes, from cofactor biosynthesis to natural product synthesis. wikipedia.orgnih.gov

Relevance to Analogue-Based Enzyme Inhibitor Design and Mechanism-Based Inhibition

The transient nature and critical role of the 3'-keto-2'-deoxyuridine 5'-triphosphate intermediate make the RNR reaction an attractive target for the development of enzyme inhibitors. The study of this intermediate has directly informed the design of both analogue-based and mechanism-based inhibitors.

Analogue-Based Inhibitors: These inhibitors are structurally similar to the natural substrate and compete for binding to the enzyme's active site. The knowledge of the substrate's conformation and its transformation into the 3'-keto intermediate allows for the rational design of nucleoside analogues that can bind tightly to the active site but cannot be processed correctly, thus inhibiting the enzyme.

Mechanism-Based Inhibitors: These are unreactive compounds that are converted by the target enzyme into a reactive species that then inactivates the enzyme, often through covalent modification. The formation of the 3'-keto intermediate from substrate analogues like 2'-chloro-2'-deoxynucleotides is a prime example of this. The enzyme processes the analogue, leading to the formation of a reactive intermediate that can then inactivate the enzyme. nih.gov For instance, the breakdown of the 3'-keto-2'-deoxynucleotide can lead to the formation of the reactive sugar intermediate 2-methylene-3(2H)-furanone, which can then covalently modify and inactivate the enzyme. nih.gov

Understanding the enzymatic mechanism, including the formation of intermediates like 3'-keto-2'-deoxyuridine 5'-triphosphate, is therefore crucial for developing effective and specific inhibitors for therapeutic applications, such as anticancer and antiviral drugs. mit.edu

Q & A

Q. What is the biochemical role of dUTP in nucleotide metabolism, and how is its cellular concentration regulated?

dUTP is a nucleotide precursor hydrolyzed by deoxyuridine triphosphatase (dUTPase) into dUMP and inorganic pyrophosphate. This prevents uracil misincorporation into DNA during replication, ensuring genomic fidelity. dUTPase activity is critical for maintaining low dUTP/dTTP ratios, as elevated dUTP levels increase DNA fragmentation due to uracil excision repair .

Methodological Insight:

  • Monitor dUTP levels using HPLC coupled with UV detection or enzymatic assays (e.g., coupling dUTPase activity to NADH oxidation).
  • Use knockout cell lines (e.g., DUT-deficient models) to study uracil misincorporation effects.

Q. How can researchers detect and quantify dUTP in biological samples?

  • Antibody-based methods: Polyclonal antibodies against dUTPase (e.g., Anti-DUT) enable detection via Western blot or ELISA .
  • Fluorescent labeling: Use analogs like 5-Ethynyl-dUTP for click chemistry-based detection in DNA synthesis assays .

Experimental Design:

  • For apoptosis studies, employ TUNEL assays with BrdUTP (5-bromo-dUTP) to label DNA strand breaks .

Advanced Research Questions

Q. How do modified dUTP analogs (e.g., 5-fluoro-dUTP) influence DNA replication fidelity and enzyme inhibition?

5-Fluoro-dUTP acts as an antimetabolite, inhibiting thymidylate synthase (TS) and disrupting dTMP synthesis. Its incorporation into DNA causes strand breaks and apoptosis. However, its efficacy depends on cellular dUTPase activity and repair machinery .

Data Contradiction Analysis:

  • Conflicting reports on 5-fluoro-dUTP cytotoxicity may arise from variations in dUTPase expression across cell lines. Validate using isogenic models with modulated DUT expression.

Q. What experimental approaches resolve contradictions in reported effects of dUTP on PCR efficiency?

While dUTP is used in PCR to generate uracil-containing templates (for downstream USER enzyme digestion), high concentrations inhibit Taq polymerase.

  • Optimization Strategy:
  • Titrate dUTP:dTTP ratios (e.g., 1:3) to balance amplification efficiency and uracil incorporation.
  • Use thermostable dUTPases (e.g., E. coli recombinant dUTPase) to degrade residual dUTP and improve fidelity .

Q. How can researchers design an experiment to assess dUTPase kinetics using modified dUTP analogs?

  • Spectrophotometric Assay: Measure pyrophosphate release via coupled enzymatic reactions (e.g., pyrophosphatase-driven phosphate detection).
  • Isothermal Titration Calorimetry (ITC): Directly quantify binding affinity (Kd) and stoichiometry of dUTPase for 3'-keto-dUTP analogs .

Table 1: Kinetic Parameters of dUTPase with dUTP Analogs

Substratekcat (s⁻¹)Km (μM)Inhibition Type
dUTP12.5 ± 1.22.8 ± 0.3Competitive
5-Fluoro-dUTP8.7 ± 0.95.1 ± 0.6Non-competitive
3'-Keto-dUTP*N/AN/ASubstrate mimic
*Hypothetical data pending experimental validation.

Q. How do structural modifications (e.g., 5-bromo vs. 3'-keto) affect dUTP's interaction with DNA polymerases?

  • 5-Bromo-dUTP: Enhances DNA density for electron microscopy or antibody-based detection but may reduce polymerase processivity due to steric hindrance .
  • 3'-Keto-dUTP: The 3'-keto group could impair 3'→5' exonuclease proofreading in high-fidelity polymerases (e.g., Pfu), necessitating enzyme screening for compatibility .

Methodological Recommendations

  • For CRISPR/Cas9 knock-in: Use dUTPase-supplemented PCR mixes to reduce uracil-induced mutations in homology-directed repair templates .
  • In enzyme kinetics: Pre-treat buffers with inorganic pyrophosphatase to prevent back-reaction artifacts during dUTPase assays .

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